molecular formula C18H25ClN2O5S B11129478 [1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone

[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone

Cat. No.: B11129478
M. Wt: 416.9 g/mol
InChI Key: BNJVUPYOPCVZPD-UHFFFAOYSA-N
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Description

[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. This can be achieved through the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, [1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development .

Industry

Industrially, this compound could be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and piperidine-based molecules. Examples include:

Uniqueness

What sets [1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H25ClN2O5S

Molecular Weight

416.9 g/mol

IUPAC Name

[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H25ClN2O5S/c1-2-26-17-6-5-15(12-16(17)19)27(23,24)21-7-3-4-14(13-21)18(22)20-8-10-25-11-9-20/h5-6,12,14H,2-4,7-11,13H2,1H3

InChI Key

BNJVUPYOPCVZPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3)Cl

Origin of Product

United States

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